N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
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Overview
Description
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a complex organic compound that features both indole and benzotriazine moieties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . Benzotriazine derivatives are also significant due to their applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Benzotriazine Moiety: The benzotriazine ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Coupling of Indole and Benzotriazine Moieties: The final step involves coupling the indole and benzotriazine moieties through a suitable linker, such as an ethyl or butanamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The benzotriazine moiety can be reduced to form dihydrobenzotriazine derivatives.
Substitution: Both the indole and benzotriazine moieties can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles such as amines and thiols.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Dihydrobenzotriazine derivatives.
Substitution: Various substituted indole and benzotriazine derivatives.
Scientific Research Applications
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Such as tryptophan and indole-3-acetic acid.
Benzotriazine Derivatives: Such as benzotriazole and its derivatives.
Uniqueness
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is unique due to its combination of indole and benzotriazine moieties, which may confer distinct biological and chemical properties .
Properties
Molecular Formula |
C21H20FN5O2 |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[2-(6-fluoroindol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
InChI |
InChI=1S/C21H20FN5O2/c22-16-8-7-15-9-12-26(19(15)14-16)13-10-23-20(28)6-3-11-27-21(29)17-4-1-2-5-18(17)24-25-27/h1-2,4-5,7-9,12,14H,3,6,10-11,13H2,(H,23,28) |
InChI Key |
FLZORNLADZQUES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NCCN3C=CC4=C3C=C(C=C4)F |
Origin of Product |
United States |
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